5-Bromo-N-tert-butylpyridine-3-sulfonamide
Overview
Description
5-Bromo-N-tert-butylpyridine-3-sulfonamide is a chemical compound with the molecular formula C9H13BrN2O2S It is a derivative of pyridine, featuring a bromine atom at the 5-position, a tert-butyl group attached to the nitrogen atom, and a sulfonamide group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 5-Bromo-N-tert-butylpyridine-3-sulfonamide involves the reaction of 5-bromopyridine-3-sulfonyl chloride with tert-butylamine. The reaction is typically carried out in pyridine as a solvent at low temperatures (0°C) and then gradually warmed to room temperature. The mixture is then heated to 40°C for several hours to complete the reaction .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow processes. This approach allows for better control over reaction conditions and the management of impurities, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-N-tert-butylpyridine-3-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The sulfonamide group can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: For substitution reactions, common nucleophiles include amines, thiols, and alkoxides.
Oxidizing Agents: Agents like hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Reducing agents such as lithium aluminum hydride can be employed for reduction reactions.
Catalysts: Palladium catalysts are often used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
5-Bromo-N-tert-butylpyridine-3-sulfonamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5-Bromo-N-tert-butylpyridine-3-sulfonamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The sulfonamide group can form hydrogen bonds with target proteins, while the bromine atom and tert-butyl group can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-N-ethylpyridine-3-sulfonamide
- 5-Bromo-N-methylpyridine-3-sulfonamide
- 5-Chloro-N-tert-butylpyridine-3-sulfonamide
Uniqueness
5-Bromo-N-tert-butylpyridine-3-sulfonamide is unique due to the presence of the tert-butyl group, which can enhance its steric properties and influence its reactivity compared to similar compounds. The bromine atom also provides a site for further functionalization, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
5-bromo-N-tert-butylpyridine-3-sulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrN2O2S/c1-9(2,3)12-15(13,14)8-4-7(10)5-11-6-8/h4-6,12H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QODSUIGCUNEDQA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC(=CN=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
911111-80-3 | |
Record name | 5-Bromo-N-tert-butylpyridine-3-sulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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